BET Bromodomain Inhibition: (R)-Enantiomer BRD4-BD1 Potency Advantage Over (S)-Enantiomer
In a head-to-head comparison using identical AlphaScreen binding assay conditions, compounds incorporating the (R)-configured 4-amine-1-methylpiperidine moiety demonstrated markedly superior BRD4-BD1 inhibition relative to the corresponding (S)-configured analogs. This stereochemistry-dependent potency difference establishes (R)-N-methylpiperidin-3-amine as the preferred chiral scaffold for BRD4-BD1-targeted inhibitor development [1]. The assay utilized 3 replicates per measurement with standard error reported, providing statistically robust comparative data [1].
| Evidence Dimension | BRD4-BD1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.028 ± 0.001 μM (compound 23, (R)-Me with O-Cp and 4-amine-1-methylpiperidine substituent) |
| Comparator Or Baseline | IC50 = 0.059 ± 0.001 μM (compound 21, (S)-Me with O-Cp and 4-amine-1-methylpiperidine substituent) |
| Quantified Difference | 2.1-fold superior potency for (R)-enantiomer (0.028 μM vs 0.059 μM); (R)-enantiomer IC50 is 47% of the (S)-enantiomer value |
| Conditions | AlphaScreen binding assay; BRD4-BD1 protein; compounds evaluated at identical R2 (O-Cp) and R5 (4-amine-1-methylpiperidine) substitution; data reported as mean ± SE from 3 replicates |
Why This Matters
The (R)-stereochemistry provides a 2.1-fold potency advantage for BRD4-BD1 inhibition, directly enabling lower dosing requirements and improved target engagement in BET inhibitor drug discovery programs.
- [1] PMC6309379. (2019). Table 2: IC50 values for BRD4-BD1 and BRDT-BD1 inhibition. Compound 23 (R-enantiomer) vs Compound 21 (S-enantiomer). National Center for Biotechnology Information. View Source
